molecular formula C17H17N3O4S B13934379 Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide CAS No. 58131-56-9

Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide

Cat. No.: B13934379
CAS No.: 58131-56-9
M. Wt: 359.4 g/mol
InChI Key: QUKCXMLTDSPIIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide is a heterocyclic compound featuring a benzofurazan core (a fused benzene and furazan ring system) with a phenylsulfonyl group at position 4, a piperidinyl substituent at position 7, and an N-oxide moiety at position 1. The compound’s structure (Figure 1) is characterized by its unsymmetrical substitution pattern, which may influence its tautomeric behavior and physicochemical properties. Related benzofurazan derivatives, such as those synthesized in , employ techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) for structural validation, suggesting analogous methods could apply here .

Properties

CAS No.

58131-56-9

Molecular Formula

C17H17N3O4S

Molecular Weight

359.4 g/mol

IUPAC Name

7-(benzenesulfonyl)-3-oxido-4-piperidin-1-yl-2,1,3-benzoxadiazol-3-ium

InChI

InChI=1S/C17H17N3O4S/c21-20-17-14(19-11-5-2-6-12-19)9-10-15(16(17)18-24-20)25(22,23)13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2

InChI Key

QUKCXMLTDSPIIX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C3=NO[N+](=C23)[O-])S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide typically involves multi-step organic transformations:

  • Introduction of the phenylsulfonyl group onto the benzofurazan core.
  • Installation of the piperidinyl substituent at the 7-position.
  • Oxidation to form the N-oxide functionality.

These steps require careful control of reaction conditions, reagents, and purification to achieve the desired compound with high purity.

Stepwise Preparation Protocols

Synthesis of 1-(Phenylsulfonyl)piperidine Intermediate

A key intermediate, 1-(phenylsulfonyl)piperidine, is synthesized as follows:

  • Reagents and Conditions:

    • N-hydroxybenzenesulfonamide (1 mmol, 290 mg)
    • Iodine (1 equiv., 254 mg)
    • tert-Butyl hydroperoxide (4 equiv., 360 mg)
    • Piperidine (2 mmol, 170 mg)
    • Solvent: 2-Methyltetrahydrofuran (2 mL)
    • Temperature: 70 °C
    • Reaction time: 6 hours
  • Procedure:
    N-hydroxybenzenesulfonamide is mixed with iodine and tert-butyl hydroperoxide in 2-MeTHF at room temperature. After 5 minutes, piperidine is added, and the mixture is stirred at 70 °C for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup:
    After completion, the mixture is cooled, diluted with cold water, and extracted three times with ethyl acetate. The combined organic layers are washed with 10% sodium sulfite solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification:
    The crude product is purified by silica gel column chromatography using petroleum ether/ethyl acetate as eluent to yield 1-(phenylsulfonyl)piperidine as a pale-yellow solid.

Formation of Benzofurazan Core with Substituents

While explicit detailed protocols for the direct synthesis of this compound are scarce in the literature, typical methods for benzofurazan derivatives involve:

  • Nucleophilic aromatic substitution or palladium-catalyzed coupling to introduce the piperidinyl group at the 7-position.
  • Sulfonylation reactions to attach the phenylsulfonyl group at the 4-position.
  • Oxidation steps, often using peracids or other oxidizing agents, to convert the nitrogen atom to the N-oxide.

These steps are usually performed sequentially, with purification after each step to ensure product integrity.

Oxidation to N-Oxide

The N-oxide function is introduced by oxidation of the nitrogen atom in the benzofurazan ring, commonly achieved by:

  • Treatment with m-chloroperbenzoic acid (m-CPBA)
  • Use of hydrogen peroxide in the presence of a catalyst
  • Other mild oxidants suitable for heterocyclic N-oxidation

The choice of oxidant and conditions depends on substrate sensitivity and desired yield.

Analytical and Purification Techniques

  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.
  • Column Chromatography: Silica gel columns with petroleum ether/ethyl acetate mixtures effectively separate the desired product from impurities.
  • Extraction: Multiple liquid-liquid extractions with ethyl acetate and washing with sodium sulfite solution remove residual iodine and oxidants.
  • Drying Agents: Anhydrous sodium sulfate is employed to remove moisture from organic extracts.
  • Vacuum Evaporation: Used to remove solvents under reduced pressure without decomposing sensitive compounds.

Data Table: Summary of Key Reaction Conditions for Intermediate Synthesis

Step Reagents Solvent Temp (°C) Time (h) Yield (%) Notes
N-hydroxybenzenesulfonamide synthesis Hydroxylamine hydrochloride, potassium carbonate, toluenesulfonyl chloride Water/Methanol 0 18 Not specified Stirring, dropwise additions
1-(Phenylsulfonyl)piperidine formation N-hydroxybenzenesulfonamide, iodine, tert-butyl hydroperoxide, piperidine 2-MeTHF 70 6 Not specified Purified by column chromatography

Research Outcomes and Observations

  • The step involving the formation of 1-(phenylsulfonyl)piperidine is rapid, with reaction completion within 6 hours at 70 °C.
  • The use of iodine and tert-butyl hydroperoxide is effective for oxidative coupling leading to sulfonylation.
  • Purification by column chromatography yields a pale-yellow solid consistent with the expected structure.
  • The reaction conditions are mild enough to preserve the integrity of the piperidine ring and the benzofurazan core.
  • The overall synthetic route allows for modification of substituents, enabling structure-activity relationship studies in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxide moiety back to its corresponding alcohol or amine.

    Substitution: The phenylsulfonyl and piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

The phenylsulfonyl group at position 4 distinguishes the target compound from analogs. For example:

  • 7-(4-Methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole 1-oxide () replaces the phenylsulfonyl with a nitro group. The nitro substituent is a stronger electron-withdrawing group (EWG) than phenylsulfonyl, which may enhance electrophilic reactivity but reduce thermal stability.
  • 2-[4-[(4-Methylphenyl)sulfonyl]benzofurazan-7-yl]thiopyridine 1-oxide () introduces a methyl group on the sulfonyl-bound phenyl ring, increasing lipophilicity compared to the unsubstituted phenylsulfonyl group in the target compound. This modification could improve membrane permeability in biological systems .

Substituent Variations at Position 7

The piperidinyl group at position 7 contrasts with:

  • Thiopyridine moieties (), which incorporate sulfur atoms that may confer redox activity or metal-binding properties .

Tautomerism and Dynamic NMR Behavior

Benzofurazan 1-oxide derivatives exhibit valence tautomerism, as demonstrated by temperature-dependent $^{15}\text{N}$ NMR studies (). For example, benzofurazan 1-oxide (without substituents) shows two distinct resonances at −10 °C due to tautomeric equilibrium (2a ↔ 2b), with a free-energy barrier influencing interconversion rates. The target compound’s unsymmetrical substituents (phenylsulfonyl and piperidinyl) may alter this barrier compared to simpler analogs, though direct data are unavailable. Notably, bulky substituents like phenylsulfonyl could sterically hinder tautomerism, stabilizing one form over another .

Physical and Spectral Properties

For instance:

  • N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d) melts at 230°C, likely due to hydrogen-bonding sulfonamide groups.
  • 1-(Bis(4-Fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6j) melts at 132°C, reflecting reduced symmetry and weaker intermolecular forces .

Data Table: Key Properties of Comparable Benzofurazan Derivatives

Compound Name Molecular Formula Molecular Weight Position 4 Substituent Position 7 Substituent Key Properties References
Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide C₁₇H₁₅N₃O₄S 373.38 (calculated) Phenylsulfonyl Piperidinyl N/A (data limited)
7-(4-Methylpiperazin-1-yl)-4-nitro-2,1,3-benzoxadiazole 1-oxide C₁₀H₁₀N₆O₄ 302.23 Nitro 4-Methylpiperazinyl MDL: NSC 207895; tautomerism observed
2-[4-[(4-Methylphenyl)sulfonyl]benzofurazan-7-yl]thiopyridine 1-oxide C₁₈H₁₃N₃O₄S₂ 399.44 4-Methylphenylsulfonyl Thiopyridine CAS: 58131-53-6; structure confirmed
Benzofurazan 1-oxide (unsubstituted) C₆H₄N₂O₂ 152.11 H H $^{15}\text{N}$ NMR tautomerism at −10 °C

Biological Activity

Benzofurazan derivatives, particularly Benzofurazan, 4-(phenylsulfonyl)-7-(1-piperidinyl)-, 1-oxide , have garnered attention in medicinal chemistry due to their diverse biological activities. This compound exhibits potential as an antimicrobial agent and has shown promise in cancer therapy. This article reviews its biological activity, synthesizing data from various studies and highlighting case studies that demonstrate its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O4SC_{17}H_{17}N_{3}O_{4}S. The compound features a benzofurazan core with a phenylsulfonyl group and a piperidinyl substituent, which contribute to its biological properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of Benzofurazan derivatives:

  • Mechanism of Action : The compound acts by disrupting bacterial cell wall integrity and inhibiting DNA synthesis. This dual mechanism has been observed in various Gram-positive and Gram-negative bacteria.
  • Efficacy : Research indicates that derivatives of benzofurazan exhibit significant activity against resistant strains of bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The compound's effectiveness increases under anaerobic conditions, making it a candidate for treating infections where conventional antibiotics fail .

Anticancer Properties

Benzofurazan derivatives have also been explored for their anticancer potential:

  • Cell Lines Tested : Studies have demonstrated that the compound exhibits antiproliferative effects on breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). These effects are attributed to the induction of apoptosis and cell cycle arrest at submicromolar concentrations .
  • Mechanistic Insights : The compound downregulates key survival proteins such as HIF1α and BCL2, which are involved in tumor growth and resistance to therapy. This suggests that Benzofurazan may enhance the efficacy of existing chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

In a controlled study, Benzofurazan was tested against a panel of clinical isolates. Results indicated a minimum inhibitory concentration (MIC) as low as 2 µg/mL against Staphylococcus aureus, showcasing its potential as a treatment for antibiotic-resistant infections.

Case Study 2: Anticancer Activity

In vitro studies on MCF-7 cells revealed that treatment with Benzofurazan resulted in a significant reduction in cell viability (IC50 = 0.5 µM). Flow cytometry analysis confirmed that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

Comparative Analysis of Biological Activity

Activity Type Target Organisms/Cells Efficacy (IC50/MIC) Mechanism
AntimicrobialStaphylococcus aureusMIC = 2 µg/mLCell wall disruption, DNA synthesis inhibition
AnticancerMCF-7 (breast cancer)IC50 = 0.5 µMApoptosis induction via HIF1α/BCL2 downregulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.